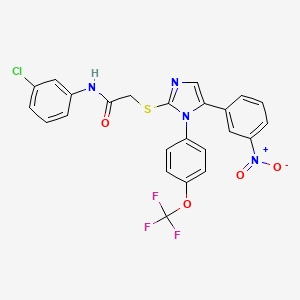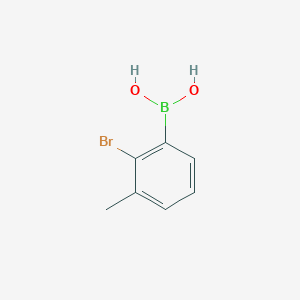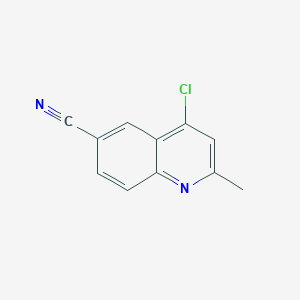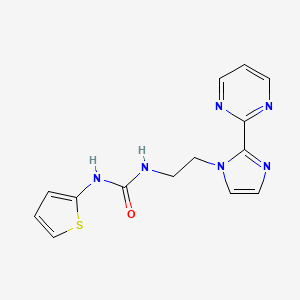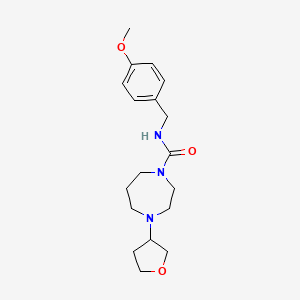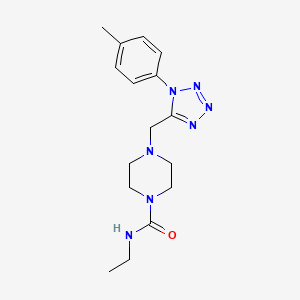
N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, commonly known as ETP-101, is a novel piperazine-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETP-101 is a selective antagonist of the sigma-1 receptor, which is a promising target for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Anti-mycobacterial Activity
Piperazine derivatives have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds highlights piperazine's role as a vital building block in developing potent anti-TB molecules. This information is valuable for medicinal chemists focusing on creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Review
Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of drugs with a wide range of therapeutic applications. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory drugs, among others. The versatility of the piperazine scaffold allows for the discovery of drug-like elements through the modification of substituents on the piperazine ring, impacting pharmacokinetic and pharmacodynamics factors significantly (Rathi et al., 2016).
DNA Minor Groove Binding
The compound Hoechst 33258, a N-methyl piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding characteristic has applications in fluorescent DNA staining, chromosome and nuclear staining, and as a starting point for rational drug design. This highlights the potential of piperazine derivatives in developing new therapeutics and in biological research (Issar & Kakkar, 2013).
Nanofiltration Membranes
Piperazine-based nanofiltration (NF) membranes, particularly those with a crumpled polyamide layer, have shown promise in environmental applications like water softening, purification, wastewater treatment, and water reuse. The unique crumpled morphologies of these membranes can improve water permeance, selectivity, and antifouling performance, indicating the potential of piperazine derivatives in enhancing the efficiency of NF membranes (Shao et al., 2022).
Insecticidal Activity
The genus Piper and its derivatives, particularly the piperamides, have been explored for their insecticidal properties. Studies have shown the effectiveness of Piper spp. extracts in controlling pests in stored products, homes, and gardens. The biochemical and molecular modes of action of piperamides, both singly and in combination, offer insights into the development of biopesticide materials for pest control (Scott et al., 2007).
properties
IUPAC Name |
N-ethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-3-17-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPGPVMTVNSBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

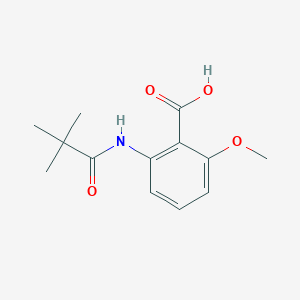
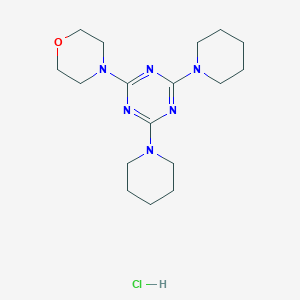
![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

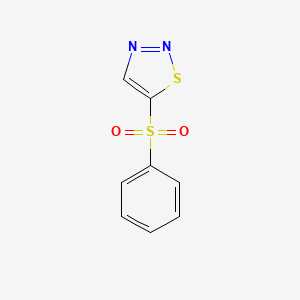
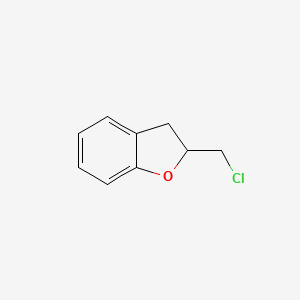
![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)
